5-Bromopyridine-3-sulfonic acid
Overview
Description
5-Bromopyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H4BrNO3S . It has a molecular weight of 238.06 and is a pale-yellow to yellow-brown solid . It is stored at room temperature .
Synthesis Analysis
The synthesis of 5-Bromopyridine-3-sulfonic acid involves heating a mixture of the compound with phosphorus pentachloride and phosphorus oxychloride to reflux for 4 hours . The reaction mixture is then concentrated to dryness to yield a yellow semi-solid . This is dissolved in ice water and tert-butyl-methyl-ether, and cautiously added to a saturated sodium bicarbonate solution until neutralized . The organic layer is then dried over sodium sulfate .Molecular Structure Analysis
The molecular structure of 5-Bromopyridine-3-sulfonic acid consists of a six-membered aromatic ring (pyridine) with a bromine atom and a sulfonic acid group attached to it . The InChI key for the compound is SMLXJWRGAHUNNM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromopyridine-3-sulfonic acid has a density of 2.0±0.1 g/cm³ . It has a molar refractivity of 42.6±0.4 cm³ and a polar surface area of 76 Ų . The compound has a molar volume of 121.6±3.0 cm³ .Scientific Research Applications
Synthesis of Thienylpyridyl Garlands
5-Bromopyridine-3-sulfonic acid can be used as a reactant for the preparation of thienylpyridyl garlands via cross-coupling with heteroaryl halides .
Preparation of Arenes
This compound can also be used in the synthesis of arenes via nickel-catalyzed cross-coupling with potassium aryl- and heteroaryl trifluoroborates .
Synthesis of Meso-substituted ABCD-type Porphyrins
5-Bromopyridine-3-sulfonic acid can be used in the functionalization reactions for the synthesis of meso-substituted ABCD-type porphyrins .
Protodeboronation Reactions
In the field of organic chemistry, this compound can be used in protodeboronation reactions .
Synthesis of Indolizidine
5-Bromopyridine-3-sulfonic acid can be used in the synthesis of indolizidine .
Research and Development
This compound is often used in research and development laboratories. It can be used in a variety of chemical reactions, and its properties make it a valuable tool for scientists .
Safety and Hazards
The compound is considered hazardous and has the signal word "Warning" . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Mechanism of Action
Target of Action
This compound is primarily used in research and development, and its specific biological targets may vary depending on the context of its use .
Mode of Action
They can participate in various chemical reactions, such as cross-coupling reactions .
Biochemical Pathways
As a brominated pyridine derivative, it may be involved in various chemical reactions, potentially affecting multiple biochemical pathways depending on the context of its use .
Result of Action
As a brominated compound, it’s likely to be reactive and could potentially interact with various biological molecules, leading to a range of possible effects .
Action Environment
The action, efficacy, and stability of 5-Bromopyridine-3-sulfonic acid can be influenced by various environmental factors. For instance, it should be stored in a dry, room-temperature environment to maintain its stability . Its action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other chemicals .
properties
IUPAC Name |
5-bromopyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLXJWRGAHUNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506803 | |
Record name | 5-Bromopyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyridine-3-sulfonic acid | |
CAS RN |
62009-34-1 | |
Record name | 5-Bromo-3-pyridinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62009-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromopyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromopyridine-3-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-bromopyridine-3-sulfonic acid interact with silver(I) ions and what is the significance of this interaction?
A1: 5-bromopyridine-3-sulfonic acid acts as a bridging ligand, coordinating to silver(I) ions through its oxygen and nitrogen atoms. [] Specifically, the oxygen atoms from the sulfonate group and the nitrogen atom from the pyridine ring form a slightly distorted tetrahedral geometry around each silver ion. [] This interaction leads to the formation of a layered polymeric structure, [Ag(C5H3BrNO3S)]n, where the silver ions are bridged by the 5-bromopyridine-3-sulfonate ligands. [] This type of interaction, with a short Ag⋯Ag distance of 3.0159 (6) Å, indicates the presence of argentophilic interactions within the structure. [] These interactions are of interest in materials science due to their potential influence on the material's optical and electronic properties.
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